

Application Notes and Protocols for Amaranth Dye in Cosmetic Science Research

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Compound of Interest

Compound Name: *Amaranth Red 2*

Cat. No.: *B1171559*

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DISCLAIMER: Amaranth, also known as FD&C Red No. 2, is a synthetic azo dye that was banned for use in foods, drugs, and cosmetics in the United States by the Food and Drug Administration (FDA) in 1976 due to concerns over its potential carcinogenicity.^{[1][2][3][4]} Its use is also restricted in many other countries. These application notes are intended for researchers, scientists, and drug development professionals for historical reference, toxicological research, and analytical methodology development. This information is not an endorsement for the use of Amaranth dye in the formulation of cosmetic products for consumer use.

Introduction

Amaranth (C.I. 16185) is a dark red to purple monoazo dye that was historically used as a colorant in a variety of consumer products, including cosmetics.^{[1][2][5]} It is a water-soluble trisodium salt with good stability to heat and light, which made it a desirable color additive.^[5] However, toxicological studies in the 1970s raised concerns about its safety, leading to its ban in the United States and other jurisdictions.^[2]

Current research applications of Amaranth dye in cosmetic science are primarily focused on:

- Toxicological studies: Investigating the mechanisms of azo dye toxicity and carcinogenicity.
- Analytical chemistry: Developing and validating methods for the detection of banned colorants in cosmetic products.

- Historical formulation analysis: Identifying components in vintage cosmetic products.

These notes will provide an overview of the properties of Amaranth dye, historical context of its use, the scientific basis for its ban, and protocols for its analysis.

Physicochemical Properties of Amaranth Dye

A summary of the key physicochemical properties of Amaranth dye is presented in the table below.

Property	Value	Reference
IUPAC Name	Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate	[1]
Other Names	FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185	[1][2]
CAS Number	915-67-3	[1]
Molecular Formula	C ₂₀ H ₁₁ N ₂ Na ₃ O ₁₀ S ₃	[1]
Molar Mass	604.47 g/mol	[1]
Appearance	Reddish-brown, dark red to purple water-soluble powder	[1][5]
Solubility	Soluble in water (72 mg/ml at 26°C), glycerol, and glycols. Very slightly soluble in alcohols.	[5]
Absorption Maximum (λ _{max})	Approximately 520 nm in aqueous solution	[1][5]
Decomposition Temperature	120 °C without melting	[1]

Historical Application in Cosmetics

Prior to its ban in 1976, Amaranth was used to impart a red to purplish color in a variety of cosmetic products, including:

- Lipsticks and other lip products
- Blushes and rouges
- Nail polishes
- Hair dyes
- Soaps and bath products

Its water solubility made it suitable for aqueous formulations, while its stability was an advantage for products with a long shelf life.

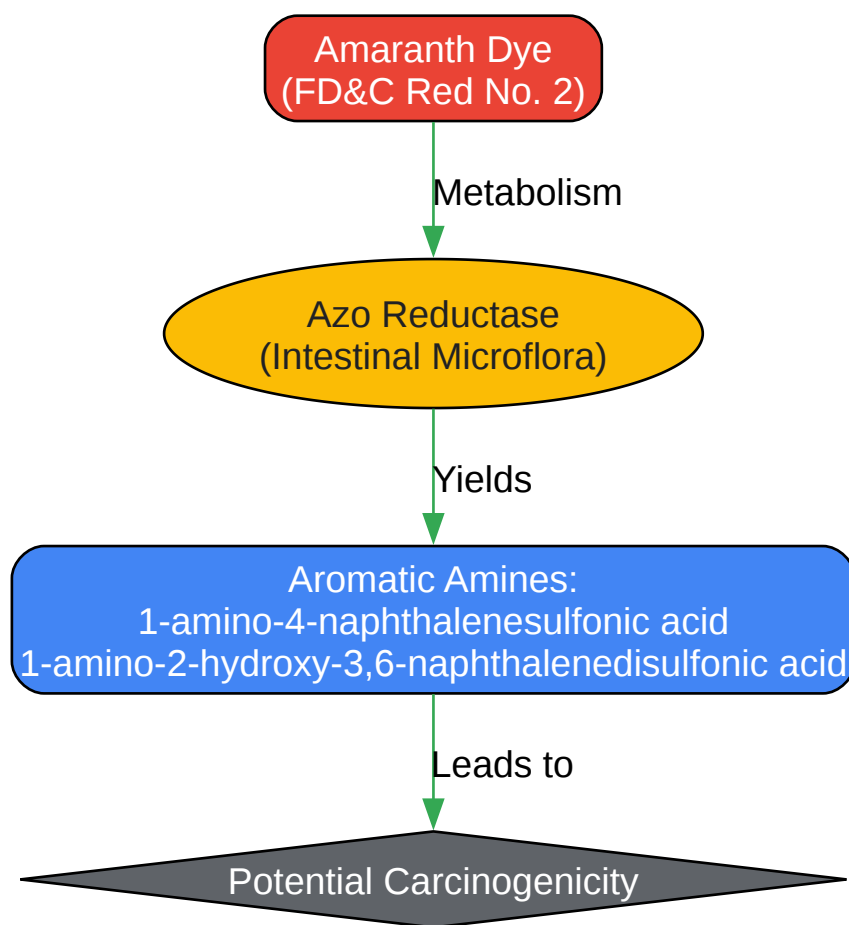
Toxicological Profile and Regulatory Status

The primary toxicological concern with Amaranth, and other azo dyes, is the reductive cleavage of the azo bond ($-N=N-$). This metabolic process, primarily carried out by intestinal microflora, can release aromatic amines.[6] In the case of Amaranth, this reduction can yield 1-amino-4-naphthalenesulfonic acid and 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid.[6]

In the 1970s, studies linked high doses of Amaranth to a statistically significant increase in the incidence of malignant tumors in female rats.[2] This led the FDA to conclude that the dye could no longer be presumed safe for human consumption or use, resulting in its ban.[2]

The World Health Organization (WHO) and the Food and Agriculture Organization (FAO) have set an acceptable daily intake (ADI) for Amaranth at 0 to 0.5 mg/kg of body weight for food use in countries where it is still permitted.[7]

Below is a diagram illustrating the metabolic reduction of Amaranth dye.



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Metabolic reduction of Amaranth dye.

Experimental Protocols: Analysis of Amaranth Dye

The following protocols are for the detection and quantification of Amaranth dye in various matrices, which is a relevant application in modern cosmetic science research for regulatory and safety purposes.

Protocol for Spectrophotometric Determination of Amaranth

This protocol provides a basic method for the quantification of Amaranth in an aqueous solution.

Objective: To determine the concentration of Amaranth dye in a clear aqueous solution using UV-Visible spectrophotometry.

Materials:

- UV-Visible Spectrophotometer
- Quartz or glass cuvettes (1 cm path length)
- Amaranth dye standard
- Deionized water
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Stock Solution: Accurately weigh 10 mg of Amaranth dye standard and dissolve it in a 100 mL volumetric flask with deionized water to obtain a 100 µg/mL stock solution.
- Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 1 µg/mL to 10 µg/mL.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan from 400 nm to 700 nm.
 - Use deionized water as a blank to zero the instrument.
 - Measure the absorbance of each working standard and the unknown sample.
 - Identify the wavelength of maximum absorbance (λ_{max}), which should be around 520 nm.
- Calibration Curve: Plot a graph of absorbance at λ_{max} versus the concentration of the working standards.

[1][5]

- Quantification: Determine the concentration of Amaranth in the unknown sample by interpolating its absorbance value on the calibration curve.

Protocol for Extraction and Identification of Amaranth from a Cosmetic Matrix

This protocol outlines a general procedure for extracting Amaranth from a semi-solid cosmetic matrix (e.g., a cream or lipstick) and identifying it using thin-layer chromatography (TLC).

Objective: To extract and identify the presence of Amaranth dye in a cosmetic product.

Materials:

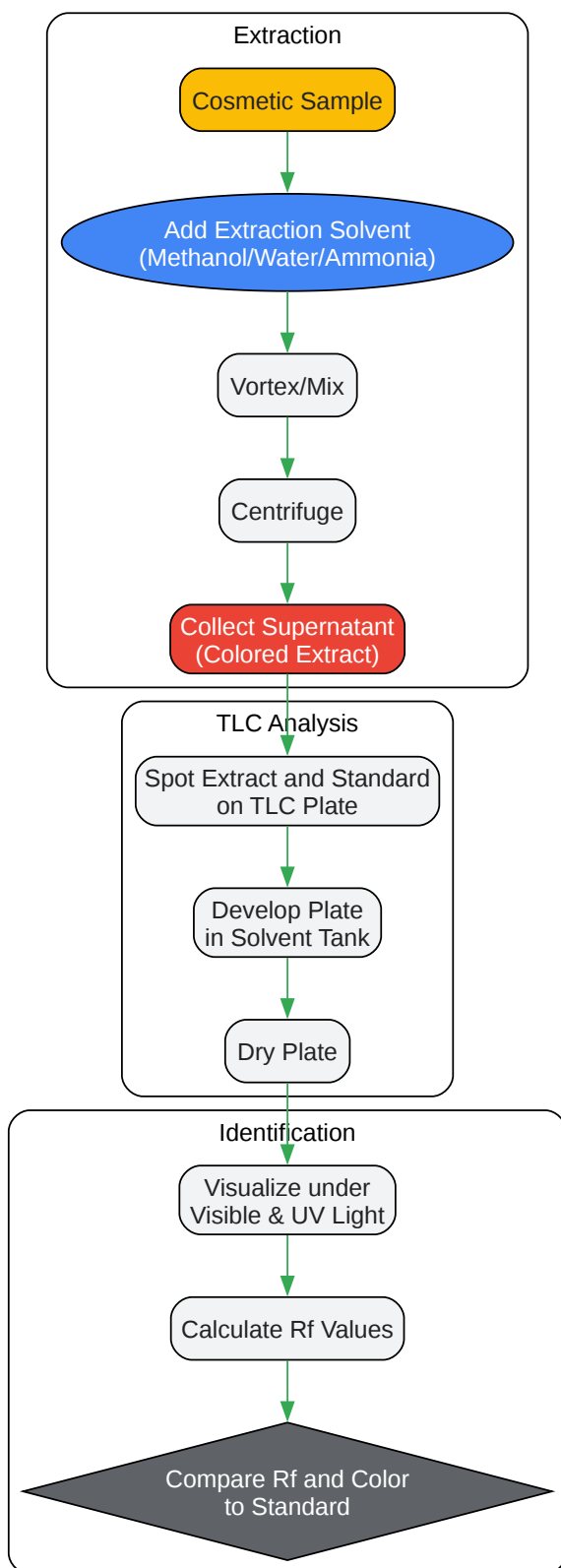
- Cosmetic sample
- Methanol or ethanol
- Deionized water
- Ammonium hydroxide solution
- TLC plates (silica gel)
- Developing solvent (e.g., n-butanol:acetic acid:water, 60:20:20 v/v/v)
- Amaranth dye standard
- Beakers, centrifuge tubes, and a centrifuge
- TLC developing tank
- UV lamp

Procedure:

- Extraction:
 - Weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

- Add 10 mL of a methanol/water mixture (70:30 v/v) with a few drops of ammonium hydroxide to aid in dye extraction.
- Vortex the mixture thoroughly for 2-3 minutes to dissolve the dye.
- Centrifuge at 3000 rpm for 10 minutes to separate the solid matrix.
- Carefully decant the supernatant (the colored liquid extract) into a clean tube.
- Thin-Layer Chromatography (TLC):
 - Prepare the TLC tank by adding the developing solvent to a depth of about 0.5 cm. Cover the tank and allow the atmosphere to saturate.
 - Spot a small amount of the extracted sample and the Amaranth standard solution onto the baseline of the TLC plate.
 - Place the TLC plate into the developing tank and allow the solvent to migrate up the plate.
 - Once the solvent front is near the top of the plate, remove it and mark the solvent front.
 - Allow the plate to dry.
- Identification:
 - Observe the plate under visible light and a UV lamp.
 - Calculate the Retention Factor (R_f) for the spots from the sample and the standard ($R_f = \text{distance traveled by spot} / \text{distance traveled by solvent front}$).
 - The presence of Amaranth in the sample is indicated if a spot in the sample lane has the same color and R_f value as the Amaranth standard.

The workflow for this analytical procedure is visualized below.



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Workflow for the analysis of Amaranth dye.

Conclusion

While Amaranth dye is no longer used in cosmetic formulations in many parts of the world due to significant safety concerns, it remains a subject of scientific interest. For researchers, its historical context provides valuable lessons in cosmetic safety and regulation. Furthermore, it serves as an important model compound for toxicological studies on azo dyes and as a target analyte for the development of methods to ensure the safety and compliance of modern cosmetic products. The protocols provided here are intended to support these research endeavors.

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